molecular formula C10H5FN2 B3039246 6-Fluoroquinoline-4-carbonitrile CAS No. 1001906-58-6

6-Fluoroquinoline-4-carbonitrile

Cat. No.: B3039246
CAS No.: 1001906-58-6
M. Wt: 172.16 g/mol
InChI Key: LISPDNBWYNRPKQ-UHFFFAOYSA-N
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Description

6-Fluoroquinoline-4-carbonitrile is an organic compound belonging to the quinoline family. It is a heterocyclic aromatic compound characterized by a quinoline ring system with a fluorine atom at the 6th position and a cyanide group at the 4th position

Mechanism of Action

Target of Action

6-Fluoroquinoline-4-carbonitrile (6FQ4CN) is an organic chemical compound belonging to the quinoline family of compounds. The primary targets of this compound are bacterial DNA-gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by inhibiting bacterial DNA-gyrase . This inhibition blocks bacterial DNA supercoiling, which is a crucial step in DNA replication . As a result, the bacteria’s ability to reproduce is hindered, leading to its eventual death .

Pharmacokinetics

This property, along with their high level of antibacterial activity, makes them effective in clinical treatment of infections .

Result of Action

The primary result of 6FQ4CN’s action is the inhibition of bacterial growth and reproduction. By blocking the function of DNA-gyrase and topoisomerase IV, the compound prevents the bacteria from replicating their DNA, leading to their death .

Action Environment

The action, efficacy, and stability of 6FQ4CN can be influenced by various environmental factors. It’s worth noting that the effectiveness of fluoroquinolones can be influenced by factors such as pH levels, temperature, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

6-Fluoroquinoline-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . This inhibition disrupts bacterial DNA processes, leading to antibacterial effects. Additionally, this compound forms complexes with metal ions, which can further influence its biochemical activity .

Cellular Effects

This compound exhibits profound effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce cytotoxicity in carcinoma cell lines, leading to apoptotic DNA fragmentation . This compound also affects cell cycle regulation and can inhibit the proliferation of cancer cells by targeting specific signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA supercoiling and replication . This compound also interacts with various proteins and enzymes, modulating their activity and influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of bacterial growth and prolonged cytotoxic effects on cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits potent antibacterial activity without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular functions . Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and alter metabolite levels, influencing its overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can impact its efficacy and toxicity, as well as its ability to reach target sites.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interaction with target biomolecules and optimize its biochemical effects .

Preparation Methods

The synthesis of 6-Fluoroquinoline-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by treatment with Meldrum’s acid to form the desired product . Another approach utilizes benzaldehyde, methyl cyanoacetate, and aromatic amine with nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . These methods highlight the versatility and efficiency of modern synthetic techniques in producing this compound.

Chemical Reactions Analysis

6-Fluoroquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be displaced by nucleophiles, leading to the formation of different substituted quinoline derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

    Cross-Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Fluoroquinoline-4-carbonitrile has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential antibacterial and anticancer agents.

    Materials Science: The compound is used in the development of liquid crystals and dyes due to its unique photophysical properties.

    Agriculture: It finds applications in the synthesis of agrochemicals that enhance crop protection.

Comparison with Similar Compounds

6-Fluoroquinoline-4-carbonitrile can be compared with other fluorinated quinolines, such as:

  • 5-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

These compounds share similar structural features but differ in the position and number of fluorine atoms, which can significantly influence their chemical properties and biological activities

Biological Activity

6-Fluoroquinoline-4-carbonitrile (6FQ4CN) is an organic compound belonging to the quinoline family, characterized by a fluorine atom at the 6th position and a cyanide group at the 4th position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent.

The primary mechanism of action for 6FQ4CN involves the inhibition of bacterial DNA gyrase and topoisomerase IV , which are essential enzymes for bacterial DNA replication. By interfering with these enzymes, 6FQ4CN prevents bacterial cells from replicating their DNA, ultimately leading to cell death. This mechanism is particularly effective against both Gram-negative and Gram-positive bacteria, making it a versatile candidate in the fight against bacterial infections .

Antimicrobial Properties

Research indicates that 6FQ4CN exhibits significant antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, including resistant strains. The compound's effectiveness can be influenced by environmental factors such as pH and temperature, which affect its stability and interaction with bacterial targets .

Anticancer Activity

In addition to its antibacterial properties, 6FQ4CN has demonstrated anticancer potential . Studies have indicated that it can induce cytotoxicity in carcinoma cell lines, leading to apoptotic DNA fragmentation. This effect is attributed to its ability to disrupt cellular signaling pathways and influence gene expression related to cell survival and proliferation .

Case Study: Fluoroquinolone-Boron Complexes

A notable study explored the synthesis of hybrid fluoroquinolone-boron complexes, including derivatives of 6FQ4CN. These hybrids were evaluated for their effects on cervical cancer cell lines (SiHa and CasKi). The results showed significant inhibition of cell proliferation, suggesting that modifications to the quinoline structure can enhance anticancer activity .

6FQ4CN interacts with various biomolecules, influencing several biochemical pathways. Its binding affinity for DNA gyrase and topoisomerase IV leads to disruptions in DNA supercoiling and replication processes. Additionally, it has been noted for its ability to generate reactive oxygen species (ROS), contributing to its lethality against bacterial cells .

Pharmacokinetics

The pharmacokinetic profile of 6FQ4CN includes absorption, distribution, metabolism, and excretion characteristics that are crucial for its therapeutic efficacy. The presence of a fluorine atom enhances lipophilicity, improving bioavailability. However, further studies are necessary to fully understand its pharmacokinetics in vivo .

Summary Table of Biological Activities

Activity Description References
AntibacterialInhibits growth of Gram-negative and Gram-positive bacteria
AnticancerInduces cytotoxicity in carcinoma cell lines; promotes apoptosis
Enzyme InhibitionTargets DNA gyrase and topoisomerase IV
ROS GenerationContributes to bacterial lethality through oxidative stress

Properties

IUPAC Name

6-fluoroquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISPDNBWYNRPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-6-fluoroquinoline (APOLLO) (1120 mg, 6.17 mmol), zinc cyanide (1450 mg, 12.3 mmol) and palladium (0) tetrakis(triphenylphosphine)(713 mg, 0.617 mmol) in dry DMF (15 ml) was treated with microwave (160° C., 30 min.). The mixture was diluted with ethyl acetate and filtered through a pad of celite. To the filtrate was added toluene (ca.20 ml) and the organic layer was washed with water (×2), brine, dried and concentrated in vacuo to give crude product. The crude product was purified by column chromatography on silica gel (ca. 250 g) with hexane-ethyl acetate (3:1) to give the title compound (880 mg, white solid). 1H NMR (270 MHz, CDCl3) δ ppm 7.60-7.70 (1H, m), 7.75-7.79 (1H, m), 7.81-7.87 (1H, m), 8.20-8.28 (1H, m), 9.00-9.05 (1H, m).
Quantity
1120 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
1450 mg
Type
catalyst
Reaction Step One
Quantity
713 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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